molecular formula C16H6F5NO B1407573 4-(Pentafluorobenzoyl)quinoline CAS No. 1706444-93-0

4-(Pentafluorobenzoyl)quinoline

Cat. No.: B1407573
CAS No.: 1706444-93-0
M. Wt: 323.22 g/mol
InChI Key: OYJNGCBMBMMIQG-UHFFFAOYSA-N
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Description

4-(Pentafluorobenzoyl)quinoline is a fluorinated quinoline derivative characterized by a pentafluorobenzoyl group attached at the 4-position of the quinoline scaffold. This compound is synthesized via methods involving polyfluoroaryl β-dicarbonyl intermediates. For example, ethyl pentafluorobenzoylacetate (a precursor) is prepared through the reaction of pentafluorobenzoyl chloride with diethyl malonate in the presence of magnesium ethoxide . The pentafluorophenyl substitution significantly enhances the electron-withdrawing properties and thermal stability of the compound compared to non-fluorinated analogs. Notably, the enolic character of ethyl pentafluorobenzoylacetate (54%) is substantially higher than that of ethyl benzoylacetate (22%), highlighting the electronic effects of pentafluorophenyl groups .

Properties

CAS No.

1706444-93-0

Molecular Formula

C16H6F5NO

Molecular Weight

323.22 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)-quinolin-4-ylmethanone

InChI

InChI=1S/C16H6F5NO/c17-11-10(12(18)14(20)15(21)13(11)19)16(23)8-5-6-22-9-4-2-1-3-7(8)9/h1-6H

InChI Key

OYJNGCBMBMMIQG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=C(C(=C(C(=C3F)F)F)F)F

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural Analogs with Substituted Aryl Groups

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
  • Structure: Features a 4-amino group, a 4-chlorophenyl group at position 2, and a 4-methoxyphenyl group at position 3.
  • Synthesis: Prepared via PdCl₂(PPh₃)₂-catalyzed cross-coupling of 1-aminocyclohexanone with aryl boronic acids .
2-(Furan-2-yl)-4-phenoxyquinoline Derivatives
  • Structure: Contains a furan-2-yl group at position 2 and a phenoxy group at position 4.
  • None exhibit cytotoxicity .

Table 1: Structural and Functional Comparison of 4-Substituted Quinolines

Compound Substituents (Position) Key Activity/Property Reference
4-(Pentafluorobenzoyl)quinoline Pentafluorobenzoyl (4) High enolic character (54%)
4k 4-Amino, 2-(4-ClPh), 3-(4-MeOPh) Melting point: 223–225°C
11a/11b/13b 2-(Furan-2-yl), 4-phenoxy Anti-inflammatory (IC₅₀ ~2.5 µM)

Bioactive Quinolines with Heterocyclic Modifications

Pyrazolo[3,4-b]quinolines
  • Structure: Fused pyrazole and quinoline rings. Derivatives like 4-[(4-ethoxyphenyl)amino]-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline are apoptosis inducers and antiviral agents against HSV-2 .
  • Activity: PDE10A inhibitors (e.g., 4-[(4-pyridyl)hydroxymethyl]-6-methoxy-3,8-dimethyl-1H-pyrazolo[3,4-b]quinoline) show nanomolar binding affinity (Ki = 0.06–0.07 nM) .
4-Substituted Thio-/Oxy-Quinolines
  • Structure: Thioether (e.g., 4-((4-(tert-butyl)benzyl)thio)-6-methoxy-2-methylquinoline) or ether groups at position 4.
  • Activity : Anti-tubercular agents targeting the QcrB subunit of Mycobacterium tuberculosis cytochrome bc₁ .

Physicochemical and Pharmacokinetic Properties

  • This compound: The pentafluorophenyl group increases lipophilicity and metabolic stability compared to non-fluorinated analogs. This is critical for drug design, as fluorination often improves bioavailability .
  • Chloroquine/Hydroxychloroquine: These 4-aminoquinolines are weak bases that accumulate in acidic organelles (e.g., lysosomes), disrupting viral replication. Hydroxychloroquine’s additional hydroxyethyl group enhances solubility .

Table 3: Physicochemical Properties

Compound LogP (Predicted) Solubility Key Feature
This compound ~3.5 Low (organic) High thermal stability
Chloroquine ~4.5 Moderate (aqueous) Lysosomotropic activity
Pyrazoloquinolines ~2.8 Variable PDE10A-specific binding

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